molecular formula C12H23NO3 B12629354 Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 919360-46-6

Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B12629354
CAS No.: 919360-46-6
M. Wt: 229.32 g/mol
InChI Key: LFEUPKRLWOMDMY-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a hydroxypropyl group and an isopropyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxypropyl and isopropyl ester groups. One common method involves the use of piperidine-4-carboxylic acid as a starting material, which is then esterified with isopropanol under acidic conditions to form the isopropyl ester. The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance its solubility and bioavailability, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
  • Propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Uniqueness

Propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate is unique due to the presence of the hydroxypropyl group, which can impart distinct physicochemical properties such as increased solubility and potential for hydrogen bonding. This makes it a valuable intermediate in the synthesis of more complex molecules with specific biological activities.

Properties

CAS No.

919360-46-6

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

propan-2-yl 4-(3-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-10(2)16-12(15)13-7-5-11(6-8-13)4-3-9-14/h10-11,14H,3-9H2,1-2H3

InChI Key

LFEUPKRLWOMDMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)CCCO

Origin of Product

United States

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